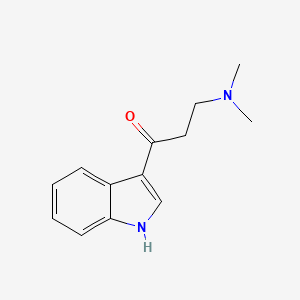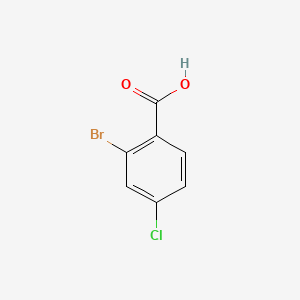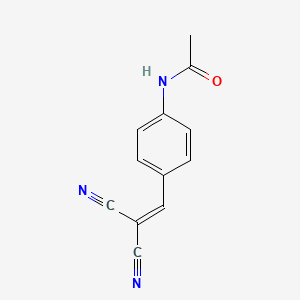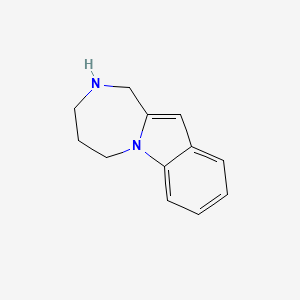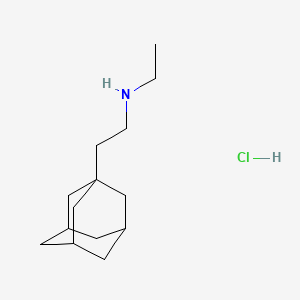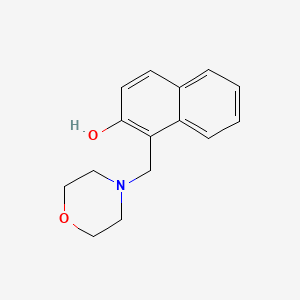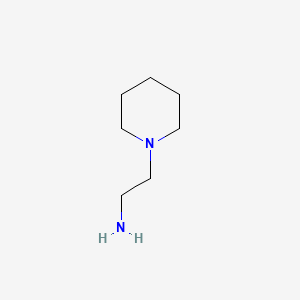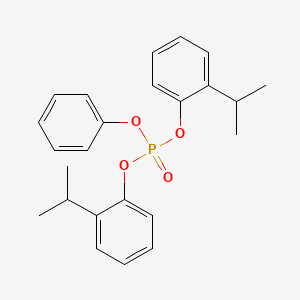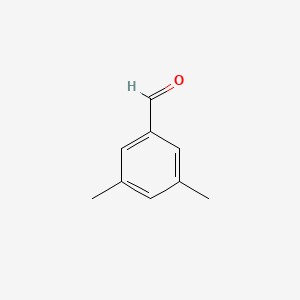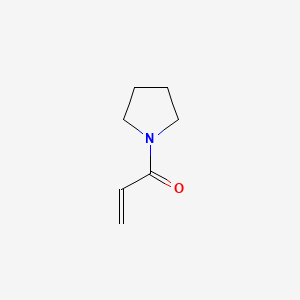
1-(吡咯烷-1-基)丙-2-烯-1-酮
描述
1-(Pyrrolidin-1-yl)prop-2-en-1-one, also known as PVP or alpha-PVP, is a synthetic cathinone and a potent stimulant drug . It is a derivative of the natural stimulant cathinone found in the khat plant . The compound is known for its powerful euphoric and stimulating effects, similar to those of amphetamines and cocaine .
Molecular Structure Analysis
The molecular formula of 1-(Pyrrolidin-1-yl)prop-2-en-1-one is C7H11NO . The InChI code is 1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2 . The molecular weight is 125.17 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 125.17 . It is stored in an inert atmosphere, under -20°C . The physical form is a liquid . The boiling point is 106-108 °C (Press: 10 Torr) and the density is 1.030 g/cm3 .科学研究应用
抗菌活性
1-(吡咯烷-1-基)丙-2-烯-1-酮及其衍生物已被研究其抗菌特性。Ashok 等人 (2014) 的一项研究详细介绍了使用超声波和微波辐射合成这些化合物,突出了它们对细菌和真菌菌株的有效性,例如金黄色葡萄球菌、大肠杆菌、黑曲霉和假丝酵母 (Ashok et al., 2014)。
化学合成和稳定性
该化合物一直是化学合成领域的关注对象。例如,Velázquez 等人 (2010) 研究了其在不同溶剂(特别是在离子液体中)中的稳定性和反应性,展示了其在化学合成过程中的潜力 (Velázquez et al., 2010)。
药理应用
药理研究已经探索了 1-(吡咯烷-1-基)丙-2-烯-1-酮衍生物的潜力。Malawska 等人 (2002) 合成了表现出抗心律失常和抗高血压活性的衍生物,表明它们在心血管疾病中的应用 (Malawska et al., 2002)。
抗疟疾研究
Okaniwa 等人 (2021) 研究了该化合物的衍生物作为抑制剂,针对疟原虫胞质脯氨酰-tRNA 合成酶,提供了它们作为抗疟疾剂的潜力的见解 (Okaniwa et al., 2021)。
光物理性质
Hussein 等人 (2018) 进行了一项研究,重点关注螺[吲哚啉-3,2'-吡咯烷]衍生物的光物理性质,其中包括 1-(吡咯烷-1-基)丙-2-烯-1-酮。他们使用实验和理论方法探索了其合成和性质 (Hussein et al., 2018)。
DNase I 抑制性质
Ilić 等人 (2021) 研究了 1-(吡咯烷-2-基)丙-2-酮衍生物的脱氧核糖核酸 I (DNase I) 抑制性质,表明它们与生化研究相关 (Ilić et al., 2021)。
电合成和离子传感
Mert 等人 (2013) 从 1-(吡咯烷-1-基)丙-2-烯-1-酮衍生物合成了 N-取代聚(双吡咯)薄膜,研究了它们的电致变色和离子受体特性,使其在材料科学中具有重要意义 (Mert et al., 2013)。
安全和危害
属性
IUPAC Name |
1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAQAXAZQUXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31605-88-6 | |
| Record name | Poly(N-acryloylpyrrolidine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31605-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30185495 | |
| Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-yl)prop-2-en-1-one | |
CAS RN |
31605-88-6, 42104-70-1 | |
| Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrrolidin-1-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)
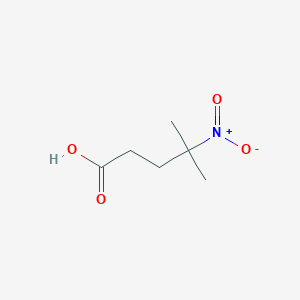
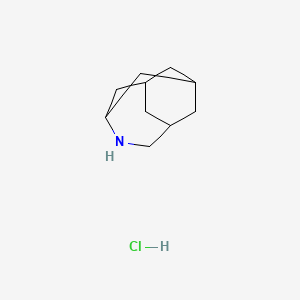
![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)
